Product packaging for 1-Methylimidazolidine-2,4,5-trione(Cat. No.:CAS No. 3659-97-0)

1-Methylimidazolidine-2,4,5-trione

Cat. No.: B1196877
CAS No.: 3659-97-0
M. Wt: 128.09 g/mol
InChI Key: MJJCZWPYKMGQHU-UHFFFAOYSA-N
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Description

1-Methylimidazolidine-2,4,5-trione (CAS 3659-97-0), also known as N-Methylparabanic acid, is a chemical compound with the molecular formula C₄H₄N₂O₃ and a molecular weight of 128.09 g/mol . It is characterized as a solid and should be stored sealed in a dry environment, ideally between 2-8°C . Researchers should note that this compound is classified as a dangerous good and is hazardous, carrying the GHS05 pictogram and the signal word "Danger" due to its potential to cause severe skin burns and eye damage (H314) . It is essential to handle it with appropriate precautions and refer to the Safety Data Sheet (SDS) before use. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. A scientific study identified this compound as a mammalian oxidative metabolite, specifically 1-methylparabanic acid, formed from the stepwise oxidation of 1-methylimidazolidine-2,4-dione (1-methylhydantoin) . This metabolic pathway suggests its relevance in biochemical and metabolic research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2O3 B1196877 1-Methylimidazolidine-2,4,5-trione CAS No. 3659-97-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylimidazolidine-2,4,5-trione
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InChI

InChI=1S/C4H4N2O3/c1-6-3(8)2(7)5-4(6)9/h1H3,(H,5,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJCZWPYKMGQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190076
Record name Imidazolidinetrione, methyl-
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Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3659-97-0
Record name 1-Methyl-2,4,5-imidazolidinetrione
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Record name Imidazolidinetrione, methyl-
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Record name Imidazolidinetrione, methyl-
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Record name 1-methylimidazolidine-2,4,5-trione
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Synthetic Methodologies for 1 Methylimidazolidine 2,4,5 Trione

Direct Synthesis Routes

Direct synthesis provides a pathway to 1-Methylimidazolidine-2,4,5-trione from highly nitrated imidazole (B134444) derivatives.

Synthesis from 1-Methyl-2,4,5-trinitroimidazole

A key method for the preparation of this compound involves the oxidation of 1-Methyl-2,4,5-trinitroimidazole under strong nitration conditions. osi.lvresearchgate.net When 1-Methyl-2,4,5-trinitroimidazole is subjected to a mixture of 98% nitric acid (HNO₃) and fuming sulfuric acid (H₂SO₄ with 15% SO₃) at elevated temperatures, the imidazole ring undergoes oxidation, leading to the formation of this compound. osi.lv This transformation highlights the role of the nitro group at the C-2 position in facilitating the oxidation of the imidazole ring. osi.lvresearchgate.net

Nitration and Oxidation of Methylimidazole Derivatives

The synthesis of this compound can also be achieved through the nitration and subsequent oxidation of various methylimidazole derivatives. The presence of a nitro group at the C-2 position is a crucial factor in promoting the oxidation of the imidazole ring under strong nitration conditions. osi.lvresearchgate.net

From 1-Methyl-2-nitroimidazole

When 1-Methyl-2-nitroimidazole is treated with a mixture of 98% HNO₃ and H₂SO₄ (in a 1:5 volume ratio) at 120°C for 2.5 hours, it yields this compound with a yield of 61%. osi.lvresearchgate.net

From 1-Methyl-2,4-dinitroimidazole

Under the same stringent nitration conditions (a 1:5 volume ratio of 98% HNO₃ to H₂SO₄ at 120°C for 2.5 hours), 1-Methyl-2,4-dinitroimidazole is converted to this compound, affording a 63% yield. osi.lvresearchgate.net

From 1-Methyl-2,5-dinitroimidazole

Similarly, the reaction of 1-Methyl-2,5-dinitroimidazole under these strong nitration conditions results in the formation of this compound with a yield of 65%. osi.lvresearchgate.net

The following table summarizes the yields of this compound from different precursors under specific reaction conditions.

Starting MaterialReaction ConditionsYield of this compound
1-Methyl-2-nitroimidazole98% HNO₃ / H₂SO₄ (1:5), 120°C, 2.5 h61%
1-Methyl-2,4-dinitroimidazole98% HNO₃ / H₂SO₄ (1:5), 120°C, 2.5 h63%
1-Methyl-2,5-dinitroimidazole98% HNO₃ / H₂SO₄ (1:5), 120°C, 2.5 h65%
Reaction Mechanism of Formation via Nitration-Oxidation

The characterization of the products, including this compound, has been confirmed through various analytical techniques such as IR spectroscopy, melting point determination, ¹H and ¹³C NMR spectroscopy, and elemental analysis. osi.lvresearchgate.net Furthermore, the structure of this compound has been unequivocally established by single-crystal X-ray diffraction. osi.lvresearchgate.net

Reaction of N-Monomethylurea with Oxalyl Chloride

A primary and direct method for synthesizing 1,3-substituted imidazolidine-2,4,5-triones involves the cyclization reaction between a disubstituted urea (B33335) and oxalyl chloride. mdpi.comnih.gov This general principle can be applied to the synthesis of this compound.

The synthesis is accomplished by treating N-monomethylurea with oxalyl chloride. mdpi.com The reaction is typically conducted in an anhydrous solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), often at reduced temperatures (e.g., 0–5 °C) to control the reactivity of the oxalyl chloride. mdpi.comnih.gov The nitrogen atoms of the urea act as nucleophiles, attacking the electrophilic carbonyl carbons of oxalyl chloride. This is followed by an intramolecular cyclization and elimination of two molecules of hydrogen chloride, leading to the formation of the stable five-membered trione (B1666649) ring. The final product can then be isolated from the reaction mixture, often by precipitation. mdpi.com

Formation as an Oxidation Byproduct in Organic Reactions

This compound is frequently reported not as a target molecule but as a stable oxidation byproduct in high-energy materials synthesis, particularly in nitration and methylation reactions of imidazole derivatives.

Byproduct of Nitration Reactions of Methylimidazole Derivatives

Under strong nitration conditions, the imidazole ring of certain 1-methylimidazole (B24206) derivatives can undergo oxidative cleavage to form this compound. icm.edu.pl This oxidation is particularly prominent when a nitro group is present at the C-2 position of the imidazole ring, which appears to be a key factor in promoting the ring's oxidation under harsh conditions. icm.edu.pl

Research has shown that when 1-methylimidazole derivatives are subjected to a nitrating mixture with a high concentration of sulfuric acid (e.g., a HNO₃ to H₂SO₄ ratio of 1:5) and elevated temperatures (e.g., 120°C), the formation of this compound is favored over further nitration. icm.edu.pl For instance, while nitrating 1-methylimidazole itself under these conditions yields 1-methyl-4,5-dinitroimidazole, starting materials that already possess a nitro group at the C-2 position are readily oxidized. icm.edu.pl

The table below summarizes the formation of this compound from various precursors under specific nitration conditions.

Starting MaterialReaction ConditionsYield of this compound (%)
1-Methyl-2-nitroimidazoleHNO₃/H₂SO₄ (1:5), 120°C, 2.5 h61
1-Methyl-2,4-dinitroimidazoleHNO₃/H₂SO₄ (1:5), 120°C, 2.5 h63
1-Methyl-2,5-dinitroimidazoleHNO₃/H₂SO₄ (1:5), 120°C, 2.5 h65
1-Methyl-2,4,5-trinitroimidazoleHNO₃/H₂SO₄ (1:5), 120°C, 2.5 hN/A (Product)

Table compiled from data in reference icm.edu.pl.

The structure of the resulting this compound has been confirmed through various analytical methods, including IR spectroscopy, NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction. icm.edu.plosi.lv

Byproduct in Methylation of Nitroimidazole Derivatives

The formation of this compound has also been observed as a byproduct during the methylation of highly nitrated imidazole salts. Specifically, the methylation of the potassium salt of 2,4,5-trinitroimidazole with dimethyl sulfate (B86663) has been reinvestigated. osi.lv

In these studies, it was found that the reaction's outcome is highly dependent on the presence or absence of a base. osi.lv When the methylation is conducted in the absence of a base, the reaction yields oxidation byproducts, including this compound and 1,3-dimethylimidazolidine-2,4,5-trione, alongside the expected methylated nitroimidazole and recovered starting materials. osi.lv This suggests that under these specific conditions, the imidazole ring is susceptible to oxidation during the methylation process. icm.edu.plosi.lv

Synthetic Approaches to this compound Derivatives

Beyond the synthesis of the 1-methyl derivative itself, various strategies exist for creating a wider range of N-substituted imidazolidine-2,4,5-triones.

Strategies for N-Substitution on the Imidazolidine (B613845) Ring

There are two primary strategies for synthesizing N-substituted imidazolidine-2,4,5-trione derivatives. The most common approach involves building the heterocyclic ring from acyclic precursors. This is achieved through the reaction of 1,3-disubstituted ureas with oxalyl chloride, as previously described for the 1-methyl variant. mdpi.comnih.govnih.gov This method allows for the introduction of a wide variety of substituents on both nitrogen atoms of the urea, which are then incorporated into the final trione structure. mdpi.com

A second strategy involves the direct substitution on the pre-formed imidazolidine-2,4,5-trione ring, also known as parabanic acid. nih.gov The literature discusses the selectivity of direct mono- and di-N-substitution of parabanic acid, allowing for the stepwise introduction of substituents onto the nitrogen atoms. nih.gov

Utilization of Imidazolidine-2,4,5-trione as a Synthetic Precursor

Imidazolidine-2,4,5-trione (parabanic acid) serves as a fundamental building block for its substituted derivatives. As mentioned, direct N-substitution reactions on parabanic acid are a viable route to produce N-substituted and N,N'-disubstituted products. nih.gov

Furthermore, imidazolidine-2,4,5-trione derivatives have been investigated for their potential to act as prodrugs. escholarship.org Studies have shown that under certain conditions, the trione ring can degrade to release the original, more potent urea-based compounds. escholarship.orgresearchgate.net This characteristic allows the trione derivatives, which may possess enhanced physical properties like improved water solubility, to serve as delivery vehicles for the active urea-based inhibitors. escholarship.org

Chemical Reactivity and Derivatization Strategies

Oxidation Reactions Leading to 1-Methylimidazolidine-2,4,5-trione

This compound is a significant oxidation product of various nitrogen-containing heterocyclic precursors. A notable pathway involves the stepwise oxidation of 1-methylhydantoin. This transformation proceeds through a 5-hydroxy-1-methylhydantoin (B1677063) intermediate, which is subsequently oxidized to yield 1-methylparabanic acid. This metabolic route has been observed in mammals, suggesting an enzymatic nature for the initial stereoselective oxidation step.

Another important route to this compound is through the oxidation of substituted imidazoles under strong nitrating conditions. For instance, the nitration of 1-methyl-2,4,5-triiodoimidazole can lead to the formation of this compound as a by-product. Similarly, various 1-methyl-nitroimidazoles, when subjected to a mixture of nitric acid and sulfuric acid, can be oxidized to this compound. The presence of a nitro group at the C-2 position of the imidazole (B134444) ring appears to facilitate this oxidative transformation.

The table below summarizes the formation of this compound from different precursors through oxidation.

PrecursorOxidizing ConditionsProductReference
1-MethylhydantoinMammalian metabolismThis compound
1-Methyl-2,4,5-triiodoimidazoleNitrating agentsThis compound (by-product)
1-Methyl-2-nitroimidazoleHNO₃/H₂SO₄This compound
1-Methyl-2,4-dinitroimidazoleHNO₃/H₂SO₄This compound
1-Methyl-2,5-dinitroimidazoleHNO₃/H₂SO₄This compound
1-Methyl-2,4,5-trinitroimidazoleStrong nitration conditionsThis compound

Ring Transformations and Rearrangements

The imidazolidine-2,4,5-trione ring system can undergo transformations that lead to ring-opened products. One such documented reaction for 1-methylparabanic acid is its regioselective ring-fission to form methyloxaluric acid. This reaction highlights the susceptibility of the cyclic structure to nucleophilic attack and subsequent cleavage.

While specific rearrangement reactions of this compound are not extensively documented, the general class of parabanic acids can be considered in the context of related heterocyclic rearrangements. For instance, hydrolysis of the imidazolidine (B613845) ring under certain conditions can lead to the formation of corresponding urea (B33335) derivatives and oxalic acid. The stability of the ring is pH-dependent, and under strong acidic or basic conditions, hydrolysis is a common pathway.

Nucleophilic and Electrophilic Reactions of the Imidazolidine-2,4,5-trione Core

The imidazolidine-2,4,5-trione core possesses both nucleophilic and electrophilic centers. The nitrogen atoms, particularly the N-3 imide proton, can exhibit nucleophilic character upon deprotonation. The three carbonyl carbons are highly electrophilic and are susceptible to attack by nucleophiles.

Nucleophilic Reactions: The carbonyl groups of the imidazolidine-2,4,5-trione ring are prone to nucleophilic addition reactions. This reactivity is a cornerstone of carbonyl chemistry, where electron-rich species attack the partially positive carbonyl carbon. While specific studies on this compound are limited, analogous reactions with other carbonyl-containing heterocycles suggest that nucleophiles such as amines, alcohols, and organometallic reagents could potentially react at these sites. Such reactions would lead to the formation of addition products or, in some cases, ring-opening.

Electrophilic Reactions: The nitrogen atom at the N-3 position, after deprotonation, can act as a nucleophile and react with various electrophiles. This reactivity is fundamental to the derivatization strategies discussed in the following sections.

Synthesis of Functionalized this compound Derivatives

The presence of an acidic imide proton at the N-3 position of this compound allows for N-alkylation and N-acylation reactions. These reactions typically proceed via the formation of a nucleophilic anion at the N-3 position by treatment with a base, followed by reaction with an alkyl or acyl halide. This strategy is a common method for the synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones.

The three carbonyl groups of this compound are potential sites for functionalization. Reactions typical of ketones and amides can be envisioned at these positions. For example, condensation reactions with amines or other nucleophiles could lead to the formation of imines or related derivatives at one or more carbonyl centers. However, the reactivity of these vicinal tricarbonyl systems is complex, and such reactions may also lead to ring-opening or rearrangement products. Specific studies detailing the selective functionalization of the carbonyl positions of this compound are not extensively reported.

The synthesis of bridged structures from this compound is a conceptually interesting but synthetically challenging area. The formation of such bicyclic compounds would require bifunctional reagents that can react at two positions of the imidazolidine ring, for instance, at the N-3 position and one of the carbonyl carbons, or at two of the carbonyl carbons. While the synthesis of bridged bicyclic compounds is a known strategy in medicinal chemistry to create conformationally restricted analogues of bioactive molecules, there is a lack of specific literature detailing the successful synthesis of bridged structures derived directly from the this compound scaffold.

Advanced Computational and Theoretical Studies

Quantum-Chemical Investigations of Reaction Mechanisms

Quantum-chemical calculations are pivotal in understanding the intricacies of chemical reactions involving 1-methylimidazolidine-2,4,5-trione. These computational methods allow for the exploration of reaction pathways, the determination of the feasibility of synthetic routes, and the characterization of transient species like transition states.

Thermodynamic Feasibility of Synthetic Processes

The synthesis of substituted imidazolidine-2,4,5-triones can be theoretically modeled to predict the most efficient synthetic pathways. While specific thermodynamic data for the synthesis of this compound is not extensively detailed in the available literature, studies on related heterocyclic compounds provide a framework for such investigations. For instance, quantum-chemical studies on the thermodynamic feasibility of processes involving molecules with similar structural motifs, like 1-methyl-2,4,5-trinitroimidazole, have been conducted. In such studies, the standard enthalpy and entropy of reaction species are evaluated to determine the free energies of reactions, thus assessing the thermodynamic viability of different synthetic routes.

Computational approaches, such as those employing density functional theory (DFT) methods like B3LYP, are used to calculate the enthalpy of formation for the reactants, intermediates, and products. Isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, are often designed to improve the accuracy of these calculations. The choice of nitrating or other reacting agents can also be modeled to study their effect on the reaction's favorability. For example, the use of certain agents might lead to more favorable reaction entropy and enthalpy.

Energy Profiles and Transition States

Understanding the mechanism of a chemical reaction requires the characterization of its energy profile, which includes the reactants, products, intermediates, and transition states. A transition state is the highest energy point along the reaction coordinate between a reactant and a product or intermediate. The energy difference between the reactants and the transition state is the activation energy, which is a critical factor in determining the reaction rate.

Molecular Docking and Simulation Studies for Biological Interactions

Molecular docking and simulation are powerful computational tools used to predict and analyze the interaction of small molecules with biological macromolecules, such as proteins and enzymes. These studies are crucial in drug discovery and for understanding the biological roles of compounds like this compound and its derivatives.

Several studies have explored the biological potential of the imidazolidine-2,4,5-trione (parabanic acid) scaffold through molecular modeling. For instance, derivatives of parabanic acid have been investigated as anticonvulsant agents, with molecular docking studies performed on the active site of enzymes like GABA-aminotransferase (GABA-AT) to elucidate their binding modes. researchgate.netnih.gov Similarly, novel 2,4,5-trioxoimidazolidines have been identified as inhibitors of thymidine (B127349) phosphorylase, an enzyme implicated in angiogenesis, through molecular modeling. nih.gov These studies suggest that the phenylalkyl group of these inhibitors can occupy the active site region typically filled by the natural substrate. nih.gov

Furthermore, 1,3-substituted imidazolidine-2,4,5-triones have been synthesized and evaluated as inhibitors of acetylcholinesterase and butyrylcholinesterase, with molecular modeling used to understand their structure-activity relationships. mdpi.comnih.gov In another study, imidazolidine-2,4,5-triones were investigated as inhibitors of soluble epoxide hydrolase (sEH), and molecular docking indicated potential new bonds between the trione (B1666649) ring and the enzyme's active site. escholarship.org

The following table summarizes the findings from molecular docking studies on various imidazolidine-2,4,5-trione derivatives with different biological targets.

Derivative ClassBiological TargetKey Findings from Docking Studies
Parabanic acid derivativesGABA-aminotransferase (GABA-AT)Elucidation of interactions with the active site, supporting their potential as anticonvulsants. researchgate.netnih.gov
2,4,5-TrioxoimidazolidinesThymidine PhosphorylaseThe phenylalkyl group occupies the active site region of the enzyme. nih.gov
1,3-Substituted imidazolidine-2,4,5-trionesAcetylcholinesterase & ButyrylcholinesteraseUsed to understand structure-activity relationships for enzyme inhibition. mdpi.comnih.gov
Imidazolidine-2,4,5-trionesSoluble Epoxide Hydrolase (sEH)Highlighted possible new bonds with the enzyme's active site. escholarship.org
Dehydroabietylamine-based imidazolidine-2,4,5-trionesTyrosyl-DNA phosphodiesterase 1 (TDP1)Effective inhibition in the micromolar range. nih.gov

These studies collectively suggest that the this compound scaffold has the potential to interact with various biological targets, and computational methods are instrumental in exploring these interactions.

Structure-Energy Relationships in Imidazolidine-2,4,5-trione Systems

The relationship between the chemical structure of a molecule and its energetic properties is fundamental to understanding its stability, reactivity, and biological activity. For imidazolidine-2,4,5-trione systems, these relationships have been explored through both experimental and computational methods.

Studies on the structure-activity relationships of 1,3-substituted imidazolidine-2,4,5-triones as cholinesterase inhibitors have provided insights into how structural modifications influence their biological efficacy. mdpi.comnih.gov The lipophilicity, determined as the partition coefficient (log Kow), and electronic properties, described by Hammett's σ parameters, of different substituents have been correlated with their inhibitory activity against acetylcholinesterase and butyrylcholinesterase. mdpi.com Such analyses help in identifying the structural features that are crucial for potent biological activity.

The gas-phase acidities of cyclic ureas, including parabanic acid (imidazolidine-2,4,5-trione), have been determined experimentally and rationalized through quantum chemical calculations. researchgate.net These studies shed light on the intrinsic acidity of the N-H protons in the imidazolidine (B613845) ring and how structural and electronic effects influence this property. The acidity is a key parameter that can affect the molecule's behavior in biological systems, including its ability to form hydrogen bonds and its ionization state at physiological pH.

Furthermore, the investigation of 2,4,5-trioxoimidazolidines as thymidine phosphorylase inhibitors has revealed important structure-activity relationships. nih.gov The nature and position of substituents on the imidazolidine ring were found to be critical for inhibitory potency. Molecular modeling in these studies helps to visualize how these structural changes affect the binding affinity and orientation of the inhibitor within the enzyme's active site, providing a rationale for the observed activity trends.

Biological Activities and Pharmacological Potential of 1 Methylimidazolidine 2,4,5 Trione and Its Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The biological activity of imidazolidine (B613845) derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. Structure-activity relationship (SAR) studies aim to decipher these relationships to guide the design of more potent and selective compounds.

SAR studies on other related heterocyclic structures, such as benzylideneacetophenones, have shown that electron-donating groups at the para-position of the aromatic rings can enhance anti-inflammatory and antioxidant activities. nih.gov Similarly, for 1,3-thiazole derivatives, the nature of substituents at various positions dictates the inhibitory activity against enzymes like cholinesterase. academie-sciences.fr In the case of fused tricyclic derivatives of indoline (B122111) and imidazolidinone, SAR studies have been instrumental in identifying compounds with selective inhibitory effects against Zika virus (ZIKV) or Dengue virus (DENV). nih.gov These studies collectively underscore the importance of systematic structural modifications to optimize the therapeutic potential of heterocyclic compounds.

Antimicrobial Activity Studies

Derivatives of the imidazolidine core have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.

Imidazolidinone derivatives have been shown to possess notable antibacterial properties. For example, newly synthesized 5-imino-4-thioxo-2-imidazolidinone derivatives and their subsequent products have been evaluated for their efficacy against various bacterial strains. nih.gov Studies on other related nitrogen-containing heterocycles, such as imidazoles and their Schiff's base derivatives, have also reported antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. mdpi.com

The antibacterial spectrum can be broad. For instance, some fused tricyclic derivatives of indoline and imidazolidinone have shown activity against pathogenic microorganisms. nih.gov The modification of the core structure, such as the synthesis of imidazoquinoxaline derivatives from imidazolidinones, can lead to compounds with significant antibacterial effects. nih.gov

Table 1: Antibacterial Activity of Selected Imidazolidinone Derivatives

Compound TypeDerivativeTarget BacteriaObserved ActivityReference
5-imino-4-thioxo-2-imidazolidinone3f (5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one)Various bacteriaSignificant antibacterial activity nih.gov
Imidazoquinoxaline11c (1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one)Various bacteriaMost potent antibacterial activity in the series nih.gov
Fused Indoline-ImidazolidinoneTricyclic derivativesPathogenic microorganismsAntiviral and potential antibacterial effects nih.gov

The antifungal potential of imidazolidinone derivatives has also been a subject of investigation. Several synthesized imidazolidinone compounds have been tested against fungal pathogens, with many showing significant activity. nih.gov The antifungal spectrum, much like the antibacterial spectrum, is dependent on the specific substitutions on the imidazolidine ring. For instance, in a study of various 5-imino-4-thioxo-2-imidazolidinone derivatives, most of the tested compounds displayed noteworthy antifungal activity. nih.gov The compound 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one, derived from an imidazolidinone precursor, was highlighted for its potent antimicrobial effects, which include antifungal action. nih.gov

Table 2: Antifungal Activity of Selected Imidazolidinone Derivatives

Compound TypeDerivativeTarget FungiObserved ActivityReference
5-imino-4-thioxo-2-imidazolidinoneVarious derivativesPathogenic fungiMost tested compounds showed significant activity nih.gov
Imidazoquinoxaline11c (1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one)Pathogenic fungiPotent antifungal activity nih.gov

The mechanisms through which imidazolidinone derivatives exert their antimicrobial effects are still under investigation. However, for many heterocyclic antimicrobial agents, the primary mode of action involves the disruption of essential cellular processes in the pathogen. For phenolic compounds, a common mechanism is the damage to the cell membrane, leading to a change in its structure and function. This disruption can compromise the integrity of the cell, leading to the leakage of intracellular components and ultimately, cell death. It is plausible that imidazolidinone derivatives may share similar mechanisms, though further research is needed to elucidate the precise pathways.

Antiviral Activity Investigations

In addition to their antimicrobial properties, derivatives of imidazolidinone have been explored for their potential as antiviral agents.

Recent research has highlighted the promise of fused tricyclic derivatives of indoline and 4-imidazolidinone as potent viral inhibitors. These compounds have been specifically investigated for their activity against flaviviruses, such as Dengue virus (DENV) and Zika virus (ZIKV). nih.gov Studies have shown that certain derivatives can act as broad-spectrum inhibitors, affecting both ZIKV and DENV, while others exhibit more selective inhibition. nih.gov The antiviral activity of these compounds is often linked to their ability to inhibit viral enzymes essential for replication, such as the RNA-dependent RNA polymerase (RdRp). nih.gov For example, some of these derivatives have been identified as potent inhibitors of DENV NS5 RdRp. nih.gov

Table 3: Antiviral Activity of Selected Imidazolidinone Derivatives

Compound TypeDerivativeViral PathogenMechanism of ActionReference
Fused Indoline-ImidazolidinoneCompounds 1-28Dengue virus (DENV), Zika virus (ZIKV)Inhibition of NS5 RNA-dependent RNA polymerase (RdRp) nih.gov
Fused Indoline-ImidazolidinoneCompound 12Zika virus (ZIKV)Acts on the post-infection RNA synthesis stage nih.gov

Mechanisms of Viral Replication Inhibition

Derivatives of the core imidazolidine structure have demonstrated notable antiviral properties by interfering with critical stages of the viral life cycle. The mechanism of action often involves the targeted inhibition of essential viral enzymes or proteins.

For instance, certain imidazolidinone analogues are effective against Hepatitis C Virus (HCV) and dengue virus by inhibiting their respective proteases, the NS3 serine protease in HCV and the NS2B-NS3 protease in dengue virus. Current time information in Bangalore, IN. In the case of Human Immunodeficiency Virus (HIV), imidazolidinone derivatives function through a dual mechanism; they act as antagonists for the CCR5 co-receptor, which is crucial for viral entry into host cells, and they inhibit the HIV aspartic protease, an enzyme vital for viral maturation. Current time information in Bangalore, IN.

Furthermore, pyridyl-imidazolidinones exhibit potent and specific activity against human enterovirus 71 (EV71). Their mechanism involves targeting the viral capsid protein VP1, which effectively blocks the virus from adsorbing to host cells or prevents the subsequent uncoating of its viral RNA, thereby halting the replication process before it can begin. Current time information in Bangalore, IN.

Anticancer and Cytotoxicity Research

The imidazolidine-2,4,5-trione scaffold is a key feature in several compounds investigated for their anticancer potential. These molecules exert their effects through various mechanisms, including direct cytotoxicity against tumor cells, modulation of key cellular signaling pathways, and inhibition of enzymes crucial for cancer progression.

Efficacy Against Human Tumor Cell Lines

Derivatives of 1-methylimidazole (B24206) and imidazolidinedione have shown significant cytotoxic effects across a range of human cancer cell lines. Platinum(II) complexes incorporating a (1-methyl-1H-imidazol-2-yl)-methanamine ligand, for example, have demonstrated notable efficacy. One such complex, Pt-4a, was found to have a comparable cytotoxic effect to the established chemotherapy drug cisplatin (B142131) in non-small-cell lung cancer (NCI-H460) and colorectal cancer (HCT-15 and HCT-116) cell lines. uark.edu

Similarly, 2-thioxoimidazolidin-4-one derivatives have exhibited potent cytotoxicity, particularly against liver cancer cells (HepG2), with IC₅₀ values in the nanomolar range, indicating high potency. primescholars.com

Table 1: Cytotoxicity of Imidazolidine-2,4,5-trione Derivatives Against Human Cancer Cell Lines

Compound Class Specific Compound Cancer Cell Line IC₅₀ / EC₅₀ (µM) Source
Pt(II) complex with (1-methyl-1H-imidazol-2-yl)-methanamine Pt-4a NCI-H460 (Lung) 172.7 uark.edu
Pt(II) complex with (1-methyl-1H-imidazol-2-yl)-methanamine Pt-4a HCT-15 (Colorectal) Comparable to Cisplatin uark.edu
Pt(II) complex with (1-methyl-1H-imidazol-2-yl)-methanamine Pt-4a HCT-116 (Colorectal) Comparable to Cisplatin uark.edu
2-Thioxoimidazolidin-4-one derivative Compound 4 HepG2 (Liver) 0.017 primescholars.com
2-Thioxoimidazolidin-4-one derivative Compound 2 HepG2 (Liver) 0.18 primescholars.com
Reference Drug Cisplatin NCI-H460 (Lung) 78.3 uark.edu
Reference Drug Staurosporine HepG2 (Liver) 5.07 primescholars.com

Modulation of Cellular Processes and Enzyme Inhibition

A key aspect of the anticancer activity of imidazolidine-2,4,5-trione derivatives is their ability to inhibit specific enzymes and modulate cellular signaling pathways that are often dysregulated in cancer.

One significant mechanism is the inhibition of the PI3K/AKT signaling pathway, which is critical for tumor cell growth and survival. A 2-thioxoimidazolidin-4-one derivative was shown to inhibit this pathway at both the gene and protein levels in HepG2 liver cancer cells. primescholars.com This inhibition contributes to cell cycle arrest, with studies showing an accumulation of cells in the G2/M phase, thereby preventing cell division. primescholars.com

Other related heterocyclic structures have been found to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that helps cancer cells evade the immune system by suppressing T-cell function. matrix-fine-chemicals.com By blocking IDO1, these compounds can restore the immune response against tumor cells. matrix-fine-chemicals.com Additionally, different series of imidazolidine-2,4,5-trione derivatives have been synthesized as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and cancer signaling. researchgate.netresearchgate.net

Table 2: Enzyme Inhibition by Imidazolidine-2,4,5-trione and Related Derivatives

Compound Class Target Enzyme Inhibition Potency Source
Imidazolidine-2,4,5-trione derivatives Soluble Epoxide Hydrolase (sEH) IC₅₀ values from 0.4 nM to 8.4 µM researchgate.netresearchgate.net
2-Thioxoimidazolidin-4-one derivative PI3K/AKT Pathway Demonstrated inhibition at gene and protein levels primescholars.com
4,5-disubstituted 1,2,3-triazoles Indoleamine 2,3-dioxygenase 1 (IDO1) IC₅₀ values at low nanomolar level matrix-fine-chemicals.com

Mechanisms of Cytotoxic Action

The cell-killing effects of these compounds are often mediated through the induction of apoptosis, or programmed cell death. A Pt(II) complex containing a 1-methyl-imidazole moiety was found to readily enter cells, interact directly with nuclear DNA, and induce the expression of p53 and p21(Waf), two key proteins involved in DNA damage response and cell cycle arrest. uark.edu

Derivatives of 2-thioxoimidazolidin-4-one have been shown to trigger apoptosis through both intrinsic and extrinsic pathways. primescholars.com This is achieved by increasing the expression of pro-apoptotic genes such as p53, PUMA, and caspases (3, 8, and 9), while simultaneously decreasing the expression of the anti-apoptotic gene Bcl-2. primescholars.com This shift in the balance of regulatory proteins commits the cancer cell to a path of self-destruction.

Other Reported Biological Activities of Related Imidazolidine-2,4,5-triones

Beyond medicinal applications, the chemical scaffold of imidazolidine-dione has been explored for its utility in agriculture.

Herbicide and Plant Growth Regulator Properties

Research has demonstrated that derivatives of imidazolidine-2,4-dione possess significant herbicidal activity. Studies on 3-arylimidazolidine-2,4-diones revealed pre-emergent herbicidal effects, inhibiting the growth of various indicator plants. cas.cz The structure-activity relationship is crucial, with substituents on the aryl ring and the imidazolidine core heavily influencing efficacy.

Notably, a study on new imidazolidinedione derivatives found that the introduction of a lower alkyl group, such as a methyl group, at the 1-position of the imidazolidinedione ring was most effective in enhancing herbicidal activity. researchgate.net This highlights the direct relevance of the 1-methylimidazolidine-2,4,5-trione structure to this application. The development of a bicyclic imidazolidinedione, specifically 2-(4-chloro-2-fluoro-5-propargyloxyphenyl)-5,6-dihydroimidazo[1,5-a]pyridine-1,3[2H,7H]-dione, has produced a promising candidate for a selective corn herbicide. researchgate.net

Fungicide Properties

Research into the direct fungicidal properties of this compound is limited in publicly available scientific literature. However, studies on related imidazolidine structures provide some insight into the potential antifungal activity of this class of compounds. For instance, a study on a series of twenty-two different imidazolidine-2,4-dione derivatives, which are structurally related to the trione (B1666649), indicated that these compounds generally exerted weak antifungal activity against four tested yeast strains. kg.ac.rs The antimicrobial effects were found to be dependent on the specific structure and concentration of the compound, as well as the target microorganism. kg.ac.rs

While direct evidence for this compound is scarce, the broader class of heterocyclic compounds containing nitrogen and oxygen, such as imidazolidine-2,4-diones, have been explored for a range of pharmacological activities, including as antimicrobial and antifungal agents. researchgate.net Further research is necessary to specifically evaluate the fungicidal efficacy of this compound and its derivatives against a wide range of plant and human fungal pathogens.

Enzyme Inhibition (General)

The imidazolidine-2,4,5-trione scaffold has been identified as a promising pharmacophore for the development of potent enzyme inhibitors. Although specific studies on this compound are not extensively detailed, research on its derivatives highlights significant inhibitory activity against several important enzymes.

A series of novel 1,3-substituted imidazolidine-2,4,5-triones have been synthesized and identified as highly active inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov These enzymes are critical in the cholinergic hypothesis of Alzheimer's disease, and their inhibition can lead to increased levels of the neurotransmitter acetylcholine. mdpi.com

The inhibitory activity of these imidazolidine-2,4,5-trione derivatives on acetylcholinesterase was found to be significantly higher than that of the standard drug rivastigmine (B141). mdpi.comnih.gov Several compounds in the series also demonstrated potent inhibition of butyrylcholinesterase, in some cases exceeding the activity of the standards rivastigmine and galanthamine. mdpi.comnih.gov The most potent compound, 1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione, exhibited an IC50 value of 1.66 μmol/L against butyrylcholinesterase. mdpi.comnih.gov

Table 1: Cholinesterase Inhibition by Imidazolidine-2,4,5-trione Derivatives

Compound Target Enzyme Inhibitory Activity (IC50) Reference
1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione Butyrylcholinesterase 1.66 μmol/L mdpi.comnih.gov

This table is based on data for derivatives and not the parent compound this compound.

The imidazolidine-2,4,5-trione moiety has also been investigated as a primary pharmacophore for inhibitors of soluble epoxide hydrolase (sEH). nih.gov A series of inhibitors containing this scaffold have been synthesized, with inhibitory potencies ranging from 8.4 μM to 0.4 nM. nih.gov While these compounds were found to be less potent than their corresponding urea (B33335) predecessors, they possessed the advantage of higher water solubility, which could facilitate easier formulation. nih.gov Molecular docking studies suggest a new type of bond between the trione ring and the active site of sEH, which helps to explain the observed potency. nih.gov

Table 2: Soluble Epoxide Hydrolase Inhibition by Imidazolidine-2,4,5-trione Derivatives

Compound Series Target Enzyme Inhibition Potency Range Reference

This table is based on data for derivatives and not the parent compound this compound.

These findings underscore the potential of the imidazolidine-2,4,5-trione core structure as a versatile platform for designing potent and selective enzyme inhibitors for various therapeutic applications. Further investigation into the specific inhibitory profile of this compound is warranted.

Applications in Materials Science and Industrial Chemistry

Utilization as Building Blocks for Complex Organic Molecules

1-Methylimidazolidine-2,4,5-trione and its parent structure, imidazolidine-2,4,5-trione, are valuable precursors or "building blocks" for the construction of more complex organic molecules. boronmolecular.comsigmaaldrich.com The reactivity of the trione (B1666649) system allows for a variety of chemical transformations, making it a key intermediate in multi-step syntheses.

A common synthetic route to imidazolidine-2,4,5-trione derivatives involves the reaction of a corresponding urea (B33335) with oxalyl chloride. mdpi.com This method provides a straightforward pathway to the heterocyclic core, which can then be further functionalized. For instance, a series of 1,3-substituted imidazolidine-2,4,5-triones have been synthesized using this approach, starting from appropriately substituted ureas. mdpi.com The presence of the reactive N-H group in this compound also allows for substitution at the N3 position, enabling the creation of a diverse library of derivative compounds with varied functionalities.

The imidazolidine (B613845) ring system is a common scaffold in medicinal chemistry, and derivatives of this compound are explored for various biological activities. nih.gov The synthesis of these complex derivatives often relies on the foundational structure of the parent heterocycle.

Integration into Polymeric Materials for Enhanced Properties

While direct polymerization of this compound is not widely documented, the incorporation of similar heterocyclic structures into polymer backbones is a known strategy for enhancing material properties. For example, related structures like parabanic acid have been used to create polyhydrazides and poly(1,3,4-oxadiazole)s. These polymers have demonstrated good thermal stability and electrical insulating properties, suggesting that the integration of the imidazolidinetrione ring could confer similar benefits.

The general principle involves using functionalized heterocyclic compounds as monomers in polymerization reactions. Although specific research on using this compound in this capacity is limited, its chemical nature suggests potential as a monomer or a modifying agent to impart rigidity, thermal resistance, and specific polarity to polymer chains.

Role in the Development of Specialty Chemicals

A significant application of the this compound scaffold is in the development of specialty chemicals, particularly for the pharmaceutical industry. These are high-value compounds designed for specific functions.

Recent research has focused on synthesizing derivatives of imidazolidine-2,4,5-trione as potent enzyme inhibitors. A notable example is the creation of a series of 1,3-substituted imidazolidine-2,4,5-triones designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes which are critical targets in the management of Alzheimer's disease. mdpi.com In these studies, various aryl-substituted moieties were attached to the core trione structure. The resulting compounds were found to be highly active, with some showing significantly higher inhibitory activity against AChE than the standard drug rivastigmine (B141). mdpi.com The research highlights how the imidazolidine-2,4,5-trione ring serves as a pharmacophore, a core molecular framework responsible for the compound's biological activity.

Table 1: Research Findings on Imidazolidine-2,4,5-trione Derivatives as Cholinesterase Inhibitors

Compound Class Target Enzyme(s) Key Finding Reference
1,3-substituted imidazolidine-2,4,5-triones Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) Showed significantly higher in vitro inhibitory activity on AChE compared to the standard drug rivastigmine. mdpi.com mdpi.com

Potential in Energetic Materials Research

The imidazole (B134444) ring is a structural component in a number of known energetic materials. Computational studies have shown that the introduction of nitro groups (-NO₂) onto the imidazole ring is a key factor in designing high-energy-density materials. nih.gov The number and position of these nitro groups directly influence properties such as the heat of formation and thermal stability. nih.gov An increase in the number of nitro groups on the imidazole ring generally leads to higher heats of formation but can also reduce the molecule's stability. nih.gov

While this compound itself is not an energetic material, its core structure represents a potential starting point for the synthesis of new energetic compounds. By introducing nitro groups onto the heterocyclic ring, it may be possible to create novel melt-castable explosives or energetic precursors. Research into related nitrogen-rich heterocycles, such as imidazolium (B1220033) salts of 3-nitro-1,2,4-triazol-5-one (NTO), has yielded energetic materials with detonation parameters comparable to TNT but with lower sensitivity, making them safer to handle. researchgate.net This indicates a promising avenue for the imidazolidine family.

The development of new energetic materials often relies on computational screening to predict properties like detonation performance and sensitivity before undertaking complex synthesis. birmingham.ac.uk The this compound scaffold is a candidate for such in silico studies to evaluate its potential as a backbone for next-generation energetic materials.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

One-Pot, Multi-Component Reactions: Designing convergent synthetic strategies where multiple starting materials react in a single vessel to form the target molecule can significantly improve efficiency. For instance, a one-pot reaction involving a methyl-substituted urea (B33335), oxalyl chloride, and a suitable cyclizing agent could be investigated.

Microwave-Assisted and Flow Chemistry Approaches: These modern synthetic techniques can accelerate reaction rates, improve yields, and allow for greater control over reaction parameters. Their application to the synthesis of 1-Methylimidazolidine-2,4,5-trione could lead to more rapid and scalable production.

Green Chemistry Principles: The use of environmentally benign solvents, catalysts, and reagents will be crucial. Research into solid-phase synthesis or the use of biocatalysts could offer more sustainable alternatives to traditional methods.

Advanced Mechanistic Studies of Reactivity and Biological Action

A thorough understanding of the reactivity and the molecular mechanisms underlying the biological activity of this compound is essential for its future development. Advanced mechanistic studies should include:

Computational Modeling and Simulation: Density Functional Theory (DFT) and other computational methods can provide deep insights into the electronic structure, reactivity, and reaction mechanisms of the imidazolidine-2,4,5-trione ring system. These studies can help predict reaction outcomes and guide the design of new derivatives.

Kinetic and Spectroscopic Analysis: Detailed kinetic studies of its reactions, coupled with advanced spectroscopic techniques such as in-situ NMR and IR, can elucidate reaction intermediates and transition states.

Probe-Based Assays: The development of chemical probes based on the this compound scaffold can help identify its biological targets and unravel its mechanism of action in complex biological systems.

Rational Design of Potent and Selective Derivatives

The this compound core is a valuable starting point for the rational design of new therapeutic agents and agrochemicals. Future design strategies should leverage:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 1-methyl group and other positions on the imidazolidine (B613845) ring, followed by biological evaluation, will be critical to establish clear SARs. For example, derivatives of the related 1,3-substituted imidazolidine-2,4,5-triones have shown promise as inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. mdpi.com

Fragment-Based Drug Discovery (FBDD): The imidazolidine-2,4,5-trione moiety can be used as a fragment to screen against a wide range of biological targets. Hits from these screens can then be optimized into lead compounds.

Bioisosteric Replacement: Replacing the methyl group or other functionalities with bioisosteres can modulate the compound's physicochemical properties, such as solubility and metabolic stability, to enhance its drug-like characteristics. Studies on related imidazolidine-2,4,5-triones have shown that such modifications can improve water solubility, a desirable trait for drug candidates. nih.gov

Collaborative Research Initiatives in Medicinal and Agrochemical Chemistry

The multifaceted potential of this compound necessitates a collaborative approach. Fostering partnerships between academic research groups, pharmaceutical companies, and agrochemical industries will be key to accelerating discovery and development.

Interdisciplinary Research Teams: Combining the expertise of synthetic chemists, computational scientists, pharmacologists, and agricultural scientists will enable a more comprehensive evaluation of the compound and its derivatives.

Open Innovation Platforms: Sharing data and research findings through open innovation platforms can prevent duplication of effort and foster a more collaborative research environment.

Public-Private Partnerships: Joint funding and research initiatives between governmental bodies and private companies can provide the necessary resources to translate basic research findings into tangible products.

Emerging Applications in Diverse Scientific Fields

Beyond its potential in medicine and agriculture, the unique chemical properties of this compound could be harnessed in other scientific areas.

Materials Science: The rigid, planar structure of the imidazolidine-2,4,5-trione ring could be exploited in the development of novel polymers, liquid crystals, or organic electronic materials.

Catalysis: Derivatives of this compound could be explored as ligands for metal catalysts or as organocatalysts in their own right.

Supramolecular Chemistry: The hydrogen bonding capabilities of the trione (B1666649) system could be utilized in the construction of complex supramolecular architectures with unique functions.

Q & A

Q. What are the optimized synthetic routes for 1-methylimidazolidine-2,4,5-trione, and how can reaction conditions influence yield?

The compound is typically synthesized via cyclization of N-monomethylurea with oxalyl chloride in anhydrous ether under argon, achieving a 59% yield . Key variables affecting yield include:

  • Reagent stoichiometry : A 1:1 molar ratio of N-monomethylurea to oxalyl chloride minimizes side reactions.
  • Solvent choice : Absolute ether ensures controlled reactivity, while dichloromethane aids in product isolation.
  • Reaction time : Refluxing for 2 hours balances completeness and decomposition risks.
    Post-synthesis, rapid filtration and drying under reduced pressure are critical to prevent hydrolysis of the trione ring.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

  • ¹H NMR : The N–CH₃ proton appears as a singlet at δ 2.92 ppm, while the NH proton resonates at δ 11.99 ppm (DMSO-d₆) .
  • IR spectroscopy : Strong carbonyl stretches at ~1767 cm⁻¹ (C=O) and ~1741 cm⁻¹ (C=N) confirm the trione structure .
  • Mass spectrometry : A molecular ion peak at m/z 154.03 ([M+H]⁺) is critical for verifying purity. Cross-referencing with HRMS data (e.g., calculated m/z 154.0343) reduces ambiguity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antifungal vs. herbicidal efficacy) often arise from:

  • Structural variations : Substituents on the trione ring (e.g., aryl vs. alkyl groups) alter electronic properties and target interactions .
  • Assay conditions : Differences in solvent polarity (e.g., DMSO vs. aqueous buffers) or incubation times may affect compound stability and bioavailability .
    Methodological recommendations :
    • Standardize bioassays using controls like commercial fungicides (e.g., Cymoxanil derivatives) .
    • Employ time-resolved assays to track degradation products that might interfere with activity .

Q. What strategies mitigate decomposition of this compound during storage or experimental use?

The compound’s trione ring is prone to hydrolysis, especially in humid environments. Stabilization methods include:

  • Storage : Anhydrous conditions (e.g., sealed vials with molecular sieves) at -20°C.
  • In-situ generation : Prepare fresh solutions in dry aprotic solvents (e.g., THF or DMF) immediately before use .
  • Derivatization : Protect reactive carbonyl groups via oxime formation (e.g., O-methyloxime derivatives), which enhances stability without abolishing bioactivity .

Q. How can computational methods (e.g., DFT studies) guide the design of novel this compound analogs with enhanced properties?

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the trione ring for targeted functionalization .
  • Reactivity descriptors : Calculate Fukui indices to predict regioselectivity in substitution reactions .
  • Docking simulations : Model interactions with biological targets (e.g., fungal cytochrome P450 enzymes) to prioritize analogs with high binding affinity .

Methodological Considerations

Q. What experimental design principles are critical for evaluating the herbicidal or antifungal activity of this compound derivatives?

  • Dose-response assays : Test concentrations from 1 µM to 1 mM to establish IC₅₀ values.
  • Positive controls : Include commercial agents (e.g., Cymoxanil for antifungal assays) .
  • Mode-of-action studies : Use fluorescent probes (e.g., dihydrorhodamine 123) to assess oxidative stress induction in target organisms .

Q. How should researchers address solubility challenges when testing this compound in biological systems?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
  • Prodrug strategies : Synthesize phosphate or glycoside derivatives to enhance aqueous solubility .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing conflicting bioactivity data across studies?

  • Meta-analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .
  • Sensitivity analysis : Identify outliers by comparing z-scores of reported IC₅₀ values .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Detailed reporting : Specify exact solvent grades, argon flow rates, and drying times .
  • Open data : Share raw NMR and HPLC traces in supplementary materials to validate purity claims .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.